molecular formula C16H14N2O4 B2596593 Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate CAS No. 922109-49-7

Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate

Cat. No. B2596593
CAS RN: 922109-49-7
M. Wt: 298.298
InChI Key: VBGARTSSMJULCC-UHFFFAOYSA-N
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Description

“Methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate” is a chemical compound with the molecular formula C16H14N2O4 . It is a derivative of dibenzo[b,f][1,4]oxazepine, a tricyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepine ring, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered ring containing an oxygen atom . The compound also contains a carbamate group attached to the 2-position of the oxazepine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 298.298 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .

Scientific Research Applications

Meisenheimer Rearrangement and N-Oxides

Studies on azetidine N-oxides, such as those involving the Meisenheimer rearrangement, provide insights into the reactivity and potential applications of structurally related compounds, including methyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate. For instance, oxidation reactions using m-chloroperbenzoic acid (mCPBA) demonstrated the formation of dihydro-7H-[1, 2]oxazepine derivatives through this rearrangement, illustrating the compound's utility in synthesizing complex heterocyclic structures (R. Yoneda et al., 1998).

Chromatographic Analysis and Degradation Products

High-performance liquid chromatography (HPLC) methods have been developed to analyze related compounds, such as mebendazole and its degradation products, in pharmaceutical forms. This approach underscores the importance of analytical techniques in monitoring the stability and integrity of chemically related compounds in various formulations (Z. Al-Kurdi et al., 1999).

Nanoparticle Delivery Systems for Agricultural Applications

The encapsulation of fungicides like carbendazim into nanoparticle delivery systems represents a significant advancement in agricultural applications. Such systems can modify the release profiles of the active compounds, reduce environmental toxicity, and enhance the effectiveness of the fungicides. This approach highlights the potential of using nanoparticle carriers for controlled release and targeted delivery of related chemical compounds in agricultural settings (E. Campos et al., 2015).

Synthesis and Chemical Transformations

Research into the synthesis and chemical transformations of related dibenzoxepin derivatives has led to the development of novel methods for creating heterocyclic compounds. These studies demonstrate the versatility of this compound in synthesizing a range of chemically and pharmacologically important molecules (Sarvesh Kumar et al., 2007).

Environmental Biodegradation

Isolation of microorganisms capable of degrading related compounds, such as carbendazim, underscores the environmental significance of understanding and enhancing the biodegradation pathways for these chemicals. This research not only contributes to the remediation of contaminated environments but also offers insights into the microbial degradation of structurally related compounds (Xinjian Zhang et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

properties

IUPAC Name

methyl N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-3-5-14-12(7-9)18-15(19)11-8-10(17-16(20)21-2)4-6-13(11)22-14/h3-8H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGARTSSMJULCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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